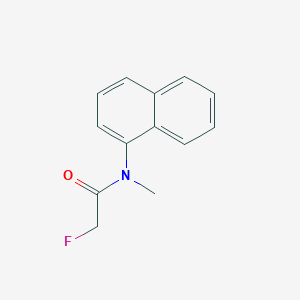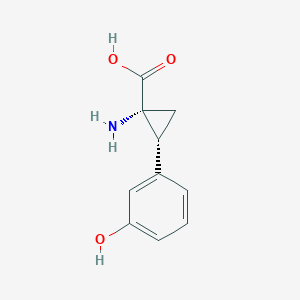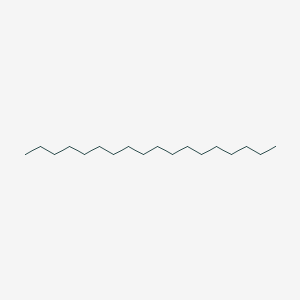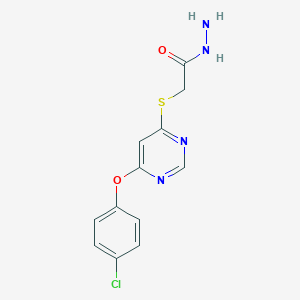
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide, commonly known as CPIT-hydrazide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIT-hydrazide is a hydrazide derivative of pyrimidine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CPIT-hydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis pathway.
Effets Biochimiques Et Physiologiques
CPIT-hydrazide has been shown to have biochemical and physiological effects. Studies have suggested that it can induce apoptosis, inhibit cell cycle progression, and decrease the expression of proteins involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to reduce the growth of M. tuberculosis and inhibit the formation of biofilms.
Avantages Et Limitations Des Expériences En Laboratoire
CPIT-hydrazide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research applications. However, there are also limitations to its use. CPIT-hydrazide is unstable in acidic and basic solutions and requires careful handling. It is also sensitive to light and heat, which can affect its stability.
Orientations Futures
There are several future directions for the research on CPIT-hydrazide. One direction is to investigate its potential as a therapeutic agent for cancer, tuberculosis, and fungal infections. Another direction is to explore its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper. Further studies are also needed to fully understand the mechanism of action of CPIT-hydrazide and its biochemical and physiological effects.
In conclusion, CPIT-hydrazide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPIT-hydrazide in various fields.
Méthodes De Synthèse
CPIT-hydrazide can be synthesized using various methods, including the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine monohydrate in the presence of ethanol. The synthesis of CPIT-hydrazide has also been achieved using microwave irradiation.
Applications De Recherche Scientifique
CPIT-hydrazide has shown potential in various scientific research applications. It has been studied for its anticancer, antitubercular, and antifungal activities. CPIT-hydrazide has also been investigated for its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper.
Propriétés
Numéro CAS |
137927-75-4 |
|---|---|
Nom du produit |
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide |
Formule moléculaire |
C12H11ClN4O2S |
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C12H11ClN4O2S/c13-8-1-3-9(4-2-8)19-11-5-12(16-7-15-11)20-6-10(18)17-14/h1-5,7H,6,14H2,(H,17,18) |
Clé InChI |
WRMHKXIWDZVDJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl |
SMILES canonique |
C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl |
Autres numéros CAS |
137927-75-4 |
Synonymes |
((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



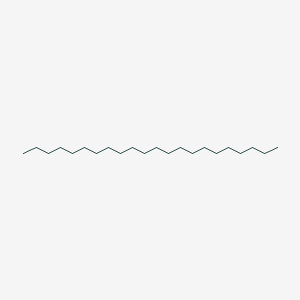

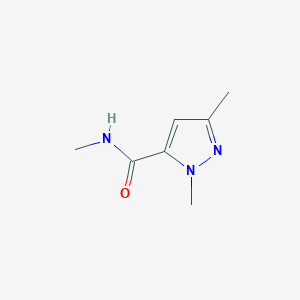

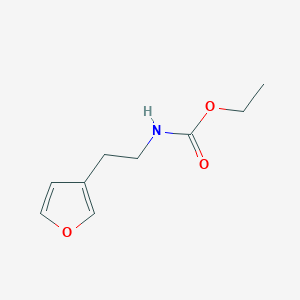


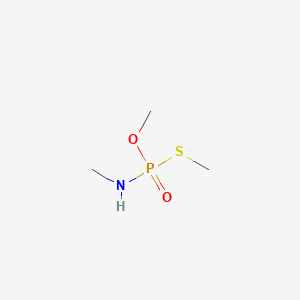
![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)
